2-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid
CAS No.: 5202-03-9
Cat. No.: VC16197644
Molecular Formula: C14H11ClO2S
Molecular Weight: 278.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5202-03-9 |
|---|---|
| Molecular Formula | C14H11ClO2S |
| Molecular Weight | 278.8 g/mol |
| IUPAC Name | 2-[(4-chlorophenyl)sulfanylmethyl]benzoic acid |
| Standard InChI | InChI=1S/C14H11ClO2S/c15-11-5-7-12(8-6-11)18-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9H2,(H,16,17) |
| Standard InChI Key | VXDSRJUJLVVCRA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CSC2=CC=C(C=C2)Cl)C(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
The molecular formula of 2-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid is CHClOS, with a molecular weight of 278.8 g/mol . The structure comprises a benzoic acid core (CHO) modified by a [(4-chlorophenyl)sulfanyl]methyl substituent at the second carbon (Figure 1).
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 2-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid |
| SMILES | C1=CC=C(C(=C1)CSCC2=CC=C(C=C2)Cl)C(=O)O |
| InChI Key | BAXRPGKMSKBQJV-UHFFFAOYSA-N |
| Topological Polar Surface Area | 65.7 Ų |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid can be achieved through nucleophilic substitution or coupling reactions. A plausible method, inspired by analogous protocols , involves:
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Step 1: Reaction of 2-(chloromethyl)benzoic acid with 4-chlorothiophenol in the presence of a base (e.g., KCO) in dimethylformamide (DMF).
This step proceeds via an S2 mechanism, where the thiolate anion displaces the chloride .
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Step 2: Purification via recrystallization from ethanol or methanol to yield a white crystalline solid .
Table 2: Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 80–90°C |
| Reaction Time | 6–8 hours |
| Yield | 65–70% |
| Purity (HPLC) | >95% |
Industrial Scalability
The patent CN101066943A highlights strategies for scaling similar sulfonyl-containing benzoic acids, emphasizing cost-effective catalysts (e.g., FeCl) and solvent recycling. These principles could be adapted for large-scale production of the target compound.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in water (<0.1 mg/mL at 25°C) but is soluble in polar organic solvents like ethanol, acetone, and DMSO. Stability studies indicate decomposition above 200°C, with the carboxylic acid group prone to decarboxylation under acidic conditions .
Spectroscopic Data
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